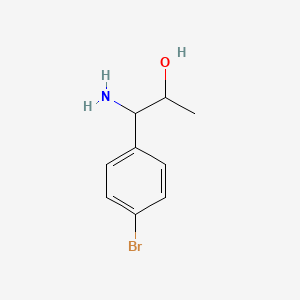

1-Amino-1-(4-bromophenyl)propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

1-amino-1-(4-bromophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 |

InChI Key |

RTRKBXOMILNDHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Br)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 Amino 1 4 Bromophenyl Propan 2 Ol

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a method for planning a chemical synthesis that starts from the target molecule and works backward to identify potential starting materials. amazonaws.com This process involves breaking bonds to simplify the molecule, known as disconnections, which correspond to known and reliable chemical reactions in the forward (synthetic) direction.

For 1,2-amino alcohols like 1-amino-1-(4-bromophenyl)propan-2-ol, the most logical disconnections involve the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds adjacent to the functional groups. amazonaws.com

C1-N Bond Disconnection: Disconnecting the bond between the first carbon and the amino group is a primary strategy. This approach points to a precursor molecule such as an α-aminoketone or, more directly, an α-hydroxyketone. The synthetic equivalent of the disconnected amine is ammonia (B1221849) or a protected amine source. This leads to the precursor 1-(4-bromophenyl)-1-oxopropan-2-ol, which could be converted to the target molecule via reductive amination.

C1-C2 Bond Disconnection: A disconnection between the two stereogenic carbons (C1 and C2) simplifies the molecule into two key fragments. This strategy suggests synthons of 4-bromobenzaldehyde (B125591) and a 2-aminopropan-1-ol equivalent. In the forward synthesis, this would correspond to a reaction like a condensation followed by reduction.

C(Aromatic)-C1 Bond Disconnection: Breaking the bond between the phenyl ring and the propanol (B110389) backbone is another valid strategy. This leads to a 4-bromophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) and a 1-aminopropan-2-ol (B43004) derivative with an electrophilic carbon at the C1 position.

The timing of the introduction of the bromine atom onto the phenyl ring is a critical strategic decision.

Use of a Pre-brominated Starting Material: The most common and often most efficient strategy is to begin the synthesis with a commercially available brominated precursor. Starting materials such as 4-bromobenzaldehyde, 4'-bromopropiophenone, or 1-bromo-4-iodobenzene (B50087) provide the 4-bromophenyl group from the outset. rsc.orgprepchem.com This approach avoids potential complications associated with electrophilic aromatic substitution on a more complex molecule, such as low yields, lack of regioselectivity (formation of ortho- and meta-isomers), and the need for protecting groups for the amino and hydroxyl functionalities.

Late-Stage Bromination: An alternative is to introduce the bromine atom at a later stage of the synthesis onto a phenylpropanolamine scaffold. This would involve the electrophilic bromination of a precursor like 1-amino-1-phenylpropan-2-ol. However, the existing amino alcohol side chain is an activating, ortho-, para-directing group, which could lead to a mixture of products and potential side reactions, making this a less favorable route for achieving a pure target compound.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule from simpler precursors through a series of reliable chemical transformations. Convergent syntheses, where different fragments of the molecule are prepared separately and then joined, are often favored for efficiency.

Convergent strategies for this compound typically involve forming either the C1-N bond or a C-C bond in a key step to assemble the final backbone.

Reductive amination is a powerful method for forming amines from carbonyl compounds. libretexts.orgorganic-chemistry.org In a one-pot procedure, a ketone or aldehyde reacts with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comlibretexts.org

A plausible reductive amination pathway to synthesize this compound involves the reaction of an α-hydroxy ketone precursor, 1-(4-bromophenyl)-1-oxopropan-2-ol, with ammonia. The intermediate imine is then reduced using a selective reducing agent. A key advantage of modern reductive amination is the use of reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial ketone but will readily reduce the protonated imine intermediate. youtube.comlibretexts.org

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1-(4-bromophenyl)-1-oxopropan-2-ol, Ammonia (NH₃) | Mild Acid Catalyst (e.g., AcOH) | Imine Intermediate |

| 2 | Imine Intermediate | Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | This compound |

Amination reactions encompass a broader category of methods for introducing an amino group. For the synthesis of this compound, a logical approach involves the nucleophilic substitution of a suitable leaving group at the C1 position, followed by the reduction of a ketone at the C2 position.

This multi-step sequence begins with a readily available starting material, 1-(4-bromophenyl)propan-2-one.

α-Halogenation: The ketone is first halogenated at the α-position (C1) using a reagent like bromine in acetic acid or N-bromosuccinimide (NBS) to yield 1-bromo-1-(4-bromophenyl)propan-2-one.

Nucleophilic Substitution: The resulting α-haloketone is then treated with an ammonia equivalent. Direct amination with ammonia can lead to side products. Therefore, masked forms of ammonia are often used. A common method is the reaction with sodium azide (B81097) (NaN₃) to form an α-azido ketone, 1-azido-1-(4-bromophenyl)propan-2-one.

Dual Reduction: The final step involves the simultaneous reduction of both the azide and the ketone functionalities. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed to reduce the azide to a primary amine and the ketone to a secondary alcohol, yielding the target compound, this compound.

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 1-(4-bromophenyl)propan-2-one | N-Bromosuccinimide (NBS), Acid/Radical Initiator | 1-bromo-1-(4-bromophenyl)propan-2-one |

| 2 | 1-bromo-1-(4-bromophenyl)propan-2-one | Sodium Azide (NaN₃) | 1-azido-1-(4-bromophenyl)propan-2-one |

| 3 | 1-azido-1-(4-bromophenyl)propan-2-one | Lithium Aluminum Hydride (LiAlH₄) or H₂/Pd-C | This compound |

Stepwise Linear Synthesis Protocols

Stepwise linear synthesis offers a foundational approach to constructing the molecular framework of this compound. These methods typically involve the sequential formation of the carbon skeleton followed by the introduction and modification of functional groups.

Precursor Derivatization Strategies (e.g., from 4-bromobenzaldehyde)

A primary and logical starting point for the synthesis is 4-bromobenzaldehyde. The key transformation from this precursor involves forming the three-carbon propanol chain through a carbon-carbon bond-forming reaction. The Henry reaction, or nitroaldol reaction, is a classic and effective method for this purpose. nih.gov This reaction involves the base-catalyzed addition of a nitroalkane, in this case, nitroethane, to an aldehyde.

The process begins with the deprotonation of nitroethane by a suitable base to form a nitronate ion. This nucleophilic species then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate, 1-(4-bromophenyl)-2-nitropropan-1-ol. This reaction creates two new stereogenic centers, resulting in the formation of a mixture of diastereomers (syn and anti). nih.gov The reversibility of the Henry reaction and the potential for epimerization at the nitro-substituted carbon can influence the final diastereomeric ratio of the product. nih.govnih.gov

Table 1: Precursor Derivatization via Henry Reaction

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product |

|---|

Alcohol Reduction Methodologies

Following the formation of the β-nitro alcohol precursor, the next critical step is the reduction of the nitro group to a primary amine to yield the target compound, this compound. The hydroxyl group is already present in the precursor molecule. A variety of reducing agents can accomplish this transformation, with the choice of agent impacting reaction conditions and selectivity.

Catalytic hydrogenation is a widely used method for nitro group reduction. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is generally clean and efficient. Alternatively, metal hydride reagents can be used. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they are less selective and may require protection of the existing alcohol group. Milder reducing agents are often preferred.

Advanced Stereoselective Synthesis of this compound

The presence of two chiral centers in this compound necessitates the use of stereoselective methods to control the absolute configuration of the final product. These advanced techniques are crucial for producing specific, enantiomerically pure stereoisomers, which is often a requirement for biologically active molecules. westlake.edu.cn

Asymmetric Synthesis Techniques

Asymmetric synthesis aims to generate a preponderance of one enantiomer or diastereomer over others. This is achieved by introducing a source of chirality into the reaction, either through a temporary auxiliary group or a chiral catalyst.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. ingentaconnect.com After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. β-amino alcohols themselves are frequently used as chiral auxiliaries in asymmetric synthesis. ingentaconnect.comresearchgate.net

A plausible strategy for the synthesis of a specific stereoisomer of this compound involves the use of a chiral sulfinamide (e.g., Ellman's auxiliary). This approach would start from a ketone precursor, 1-(4-bromophenyl)propan-2-one. The condensation of this ketone with an enantiopure tert-butanesulfinamide would form a chiral N-sulfinylimine. The subsequent diastereoselective reduction of the C=N bond, for example with a hydride reagent, would be directed by the bulky chiral auxiliary, leading to the formation of a single diastereomer of the protected amine. Finally, mild acidic hydrolysis would cleave the sulfinyl group to reveal the chiral primary amino alcohol.

Table 2: General Strategy using a Chiral Auxiliary

| Step | Process | Description |

|---|---|---|

| 1 | Auxiliary Attachment | Condensation of a ketone precursor with a chiral auxiliary (e.g., Ellman's auxiliary) to form a chiral imine derivative. |

| 2 | Stereoselective Reaction | Diastereoselective reduction of the imine, directed by the chiral auxiliary, to set the stereocenter at the amino-bearing carbon. |

Asymmetric catalysis, particularly using enzymes, offers a powerful and sustainable route to chiral compounds. mdpi.comucl.ac.uk Biocatalysis provides high selectivity under mild reaction conditions. Several enzymatic strategies are applicable to the synthesis of chiral this compound.

Transaminases (TAs): ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. mdpi.com A two-step biocatalytic process can be envisioned for synthesizing analogues of norephedrine. researchgate.net For the target molecule, an (R)- or (S)-selective transaminase could be used to asymmetrically aminate a hydroxy ketone precursor, such as 1-(4-bromophenyl)-1-hydroxypropan-2-one, to produce a specific stereoisomer of the final product with high enantiomeric and diastereomeric excess.

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can synthesize chiral amines via the asymmetric reductive amination of a ketone, using inexpensive ammonia as the nitrogen source. frontiersin.orgnih.gov This method is highly atom-economical and avoids the formation of waste products associated with using amino donors. frontiersin.org An engineered AmDH could convert a suitable α-hydroxy ketone precursor directly into a single enantiomer of this compound.

Enzymatic Kinetic Resolution (EKR): This technique involves the resolution of a racemic mixture. For a racemic sample of this compound, a lipase (B570770) enzyme could be used to selectively acylate one of the enantiomers in the presence of an acyl donor. mdpi.com This leaves one enantiomer acylated and the other unreacted, allowing for their separation. A more advanced approach is a Dynamic Kinetic Resolution (DKR), where the unreacted enantiomer is continuously racemized in situ by a second catalyst. nih.govacs.org This allows for the theoretical conversion of 100% of the starting racemate into a single, enantiopure product.

Table 3: Comparison of Enzymatic Strategies

| Enzymatic Method | Enzyme Class | Precursor | Principle of Action |

|---|---|---|---|

| Asymmetric Synthesis | Transaminase (TA) | 1-(4-bromophenyl)-1-hydroxypropan-2-one | Stereoselective transfer of an amino group from a donor to a ketone. researchgate.netnih.gov |

| Asymmetric Synthesis | Amine Dehydrogenase (AmDH) | 1-(4-bromophenyl)-1-hydroxypropan-2-one | Stereoselective reductive amination of a ketone using ammonia. frontiersin.orgnih.gov |

| Resolution | Lipase | Racemic this compound | Enantioselective acylation of one enantiomer from a racemic mixture. mdpi.com |

Asymmetric Catalysis (e.g., Enzymatic Catalysis)

Enantioselective Reduction Systems

Enantioselective reduction of a prochiral ketone, such as 1-(4-bromophenyl)-1-oxopropan-2-one, is a direct strategy to establish the chiral hydroxyl group. This can be achieved through both biocatalytic and chemocatalytic systems.

Biocatalytic Reduction: Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to secondary alcohols. These enzymes often exhibit high enantioselectivity. researchgate.net The process requires a stoichiometric reductant, typically a nicotinamide (B372718) cofactor like NADPH, which is regenerated in situ using a sacrificial co-substrate such as 2-propanol. researchgate.net

Chemocatalytic Reduction: A prominent example of a chemical approach is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst. This catalyst can be prepared in situ from a chiral amino alcohol and borane. organic-chemistry.org The system effectively reduces a wide range of prochiral ketones to their corresponding chiral alcohols with high yields and excellent enantioselectivity, often exceeding 98% enantiomeric excess (ee). organic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature, and is known for its operational simplicity and the use of inexpensive reagents. organic-chemistry.org

Table 2: Example of Enantioselective Ketone Reduction using an In Situ Generated Oxazaborolidine Catalyst

| Ketone Substrate | Product Enantiomeric Excess (ee) | Citation |

| Acetophenone | 95% | organic-chemistry.org |

| Propiophenone | 98% | organic-chemistry.org |

| α-Tetralone | 97% | organic-chemistry.org |

| 1-Indanone | 94% | organic-chemistry.org |

Enantioselective Organocatalysis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the need for metal catalysts. Several classes of organocatalysts are relevant for the synthesis of chiral building blocks.

Amino Acids: Simple, naturally occurring amino acids like L-proline have been shown to be effective organocatalysts. researchgate.net More recently, other amino acids such as L-arginine have been identified as potent enantioselective catalysts for reactions like the Michael addition of 4-hydroxycoumarin (B602359) to benzylideneacetone. researchgate.net

Chiral Brønsted Acids: Strong chiral acids, such as SPINOL-derived chiral phosphoric acids, can catalyze reactions with a high degree of enantiocontrol. nih.gov They have been successfully employed in the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines in high yields and up to 94% ee. nih.gov

Imidazolidinones: Chiral imidazolidinones, derived from amino acids, are well-known for their ability to catalyze asymmetric Diels-Alder reactions, demonstrating their utility in forming complex chiral structures. mdpi.com

These catalysts function by forming transient chiral intermediates (e.g., enamines or iminium ions) or by activating substrates through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction.

Diastereoselective Synthesis Approaches

For a molecule like this compound with two stereocenters (C1 and C2), diastereoselective synthesis is required to control the relative configuration, leading to either the erythro or threo diastereomer.

Controlling the stereochemistry across multiple steps is a cornerstone of synthesizing complex molecules with defined stereoisomerism. A common and effective strategy involves starting with a molecule that already contains one of the desired chiral centers.

One such approach begins with an enantiomerically pure starting material, such as L-(R)-phenylacetylcarbinol, which already possesses the desired stereochemistry at the carbon that will become C2. google.com The subsequent reaction to introduce the amino group at C1 must then be controlled to favor the desired diastereomer. This is often achieved through diastereoselective reductive amination. google.com The process involves reacting the chiral keto-alcohol with a primary amine under catalytic reduction conditions, followed by the removal of any auxiliary groups to yield the final product. google.com For example, using a primary aralkylamine like benzylamine (B48309) in the reductive amination step, followed by hydrogenolysis to remove the benzyl (B1604629) group, can stereoselectively produce the L-erythro diastereomer. google.com

Another strategy involves building the molecule through a sequence of reactions where stereochemistry is carefully introduced, such as the N-acylation of a chiral amino acid with a custom-synthesized acid chloride like 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com

The outcome of a diastereoselective reaction can be highly sensitive to the specific conditions employed. Parameters such as the choice of catalyst, solvent, temperature, and pressure can significantly alter the ratio of diastereomeric products.

In the catalytic reductive amination of L-(R)-phenylacetylcarbinol, the choice of metal catalyst has a profound impact on the erythro:threo ratio of the resulting amino alcohol. google.com For instance, using a platinum-on-carbon (Pt/C) catalyst can yield a high diastereomeric ratio in favor of the erythro product. google.com In contrast, other catalysts may provide different selectivities under similar conditions.

Table 3: Influence of Catalyst on Diastereoselectivity in Reductive Amination

| Catalyst | Solvent | Temp (°C) | H₂ Pressure ( kg/cm ²) | Diastereomeric Ratio (erythro:threo) | Citation |

| 5% Pt/C | Ethanol (B145695) | 20 | 3 | 96.5 : 3.5 | google.com |

| 20% Pd(OH)₂/C | Methanol (B129727) | 50 | 5 | 89.8 : 10.2 | google.com |

Similarly, in the reduction of oximes, temperature can be a critical factor. The reduction of 1-phenyl-1-hydroxy-2-propanone oxime with a nickel-aluminium catalyst shows that allowing the temperature to rise as a free exotherm sets in can influence the reaction's progress and outcome. google.com These examples underscore the necessity of meticulous optimization of reaction conditions to achieve high diastereoselectivity for the target stereoisomer.

Stereochemical Investigations and Chiral Resolution of 1 Amino 1 4 Bromophenyl Propan 2 Ol

Chiral Recognition and Interaction Mechanisms

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This discrimination is fundamental to separating enantiomers and is driven by the formation of transient diastereomeric complexes stabilized by various intermolecular forces.

The most common method for resolving a racemic compound, such as 1-Amino-1-(4-bromophenyl)propan-2-ol which is a basic amine, involves its reaction with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.orglibretexts.org This acid-base reaction converts the pair of enantiomers into a mixture of two diastereomeric salts. libretexts.org

Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility), making their direct separation exceedingly difficult. libretexts.orglibretexts.org Diastereomers, however, are distinct chemical compounds with different physical and chemical properties. libretexts.orglibretexts.org For a racemic mixture of (R)- and (S)-1-Amino-1-(4-bromophenyl)propan-2-ol, reacting it with a single enantiomer of a chiral acid, for instance, (R)-Mandelic acid, would yield two different diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. libretexts.org These salts have unique solubilities, melting points, and crystal structures, which allows for their separation through conventional methods like fractional crystallization. libretexts.orgulisboa.pt After separation, the chiral resolving agent can be removed, typically by treatment with a strong acid or base, to yield the pure enantiomers of the original compound. nih.govwikipedia.org

The formation and stability of the diastereomeric complexes necessary for chiral recognition are governed by a network of non-covalent supramolecular interactions. nih.govacs.org For amino alcohols like this compound, these interactions primarily include hydrogen bonding, ionic interactions (in the case of salt formation), and π-π stacking interactions involving the aromatic ring. nih.gov

The principle of three-point interaction, a widely accepted model for chiral recognition, posits that for effective discrimination, there must be at least three points of interaction between the chiral selector (resolving agent) and the enantiomers. utwente.nl One enantiomer will be able to establish a more stable, "better-fitting" three-point interaction with the selector than the other, leading to a more stable diastereomeric complex. utwente.nl This difference in stability is often manifested as a difference in the crystal lattice energy of the diastereomeric salts, which in turn dictates their solubility and facilitates separation. researchgate.net The study of these interactions can be complex, involving analysis of the resulting crystal structures and the influence of the solvent, which can also participate in hydrogen bonding and other interactions. nih.govresearchgate.net

Optical Resolution Techniques for Racemic Mixtures

Optical resolution refers to any process used to separate a racemic mixture into its pure enantiomers. libretexts.org While several techniques exist, classical methods remain foundational and widely applied.

Classical resolution involves the physical separation of diastereomers formed from the racemate. researchgate.net This approach is often considered economical and scalable for industrial applications. ulisboa.pt

Diastereomeric crystallization is the most prevalent classical resolution technique. researchgate.net It leverages the differences in solubility between the two diastereomeric salts formed by reacting the racemate with a chiral resolving agent. wikipedia.orgresearchgate.net The process involves dissolving the racemic mixture and the resolving agent in a suitable solvent. unchainedlabs.com Due to its lower solubility, one of the diastereomeric salts will preferentially crystallize and precipitate out of the solution, while the other remains dissolved in the mother liquor. libretexts.orgulisboa.pt

The solid, less-soluble diastereomer is then separated by filtration. libretexts.org Subsequent recrystallizations may be necessary to achieve the desired level of diastereomeric purity. libretexts.org Finally, the resolving agent is cleaved from the separated salt, typically through an acid-base extraction, to recover the enantiomerically pure target compound. wikipedia.org The success of this method is highly dependent on the choice of both the resolving agent and the solvent system. unchainedlabs.com

Table 1: Overview of Diastereomeric Crystallization Process

| Step | Description | Key Factor |

|---|---|---|

| 1. Salt Formation | The racemic mixture (e.g., this compound) is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral acid). | Formation of two diastereomeric salts. libretexts.org |

| 2. Crystallization | The solution is cooled or concentrated, causing the less soluble diastereomeric salt to crystallize and precipitate. | Significant difference in solubility between the two diastereomeric salts. ulisboa.ptresearchgate.net |

| 3. Separation | The crystallized salt is separated from the mother liquor (containing the more soluble salt) by filtration. | Physical separation of the solid and liquid phases. libretexts.org |

| 4. Cleavage | The chiral resolving agent is removed from the purified diastereomeric salt to yield the pure enantiomer. | Reversal of the initial salt-forming reaction, often by adding a strong acid or base. nih.govwikipedia.org |

| 5. Recovery | The chiral resolving agent can often be recovered from the mother liquor and the cleavage step for reuse. | Economic viability and sustainability of the process. researchgate.net |

The selection of an appropriate chiral resolving agent is the most critical step in developing a successful diastereomeric resolution process. wikipedia.org For a basic compound like this compound, chiral acids are used as resolving agents. The choice is guided by several criteria:

Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the intended scale of the resolution. researchgate.netlibretexts.org Naturally occurring chiral compounds like tartaric acid and mandelic acid are common choices. libretexts.org

Ease of Salt Formation and Cleavage: The agent must readily form a stable salt with the racemate, and this salt must be easily cleaved to recover the target enantiomer and the resolving agent without causing racemization or degradation. researchgate.net

Crystallinity of Diastereomeric Salts: The formed diastereomeric salts must be well-defined, stable crystalline solids. Amorphous solids or oils are difficult to purify by crystallization. researchgate.net

Solubility Difference: There must be a substantial difference in the solubility of the two diastereomeric salts in a chosen solvent. ulisboa.ptresearchgate.net This is the primary driver for an efficient separation. A large solubility ratio between the diastereomers leads to higher yields and purity in a single crystallization step. unchainedlabs.com

Solvent Compatibility: The resolving agent and the resulting salts should have suitable solubility profiles in common, inexpensive, and environmentally acceptable solvents. researchgate.net

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Notes |

|---|---|---|

| (+)-Tartaric acid | Chiral Acid | Readily available and widely used for resolving racemic bases. libretexts.org |

| (-)-Mandelic acid | Chiral Acid | Often effective in creating salts with significant solubility differences. libretexts.orgnih.gov |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | A strong acid used for resolving weakly basic amines. libretexts.org |

| (-)-Malic acid | Chiral Acid | A naturally occurring and inexpensive resolving agent. libretexts.org |

Classical Resolution Methods

Diastereomeric Crystallization utilizing Chiral Resolving Agents

Optimization of Crystallization Conditions

Classical resolution via diastereomeric salt formation is a foundational technique for separating enantiomers. This method involves reacting the racemic base, this compound, with a chiral acid resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

The optimization of crystallization conditions is an empirical process critical for success. Key variables that must be systematically adjusted include:

Resolving Agent: The choice of a suitable chiral acid is paramount. Common agents include tartaric acid derivatives, mandelic acid, or camphorsulfonic acid.

Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. A single solvent or a mixture of solvents (e.g., ethanol (B145695), methanol (B129727), acetone, water) is tested to find a system where one diastereomer is significantly less soluble than the other.

Temperature: Cooling profiles and the final crystallization temperature directly influence the yield and purity of the crystallized salt.

A successful optimization yields one diastereomeric salt as a crystalline solid in high purity, which can then be isolated by filtration. The desired enantiomer of this compound is subsequently liberated by treating the purified salt with a base.

Determination of Enantiomeric Purity and Absolute Configuration

Spectroscopic Methods for Absolute Configuration (e.g., ECD, VCD)

The definitive assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemical investigation. For this compound, which has two chiral centers, leading to four possible stereoisomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)), chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable tools. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer. nih.gov

The modern approach to determining absolute configuration using these methods relies heavily on a synergistic combination of experimental measurements and high-level quantum chemical calculations. nih.gov The general workflow involves the experimental recording of the ECD or VCD spectrum of a purified stereoisomer, followed by the theoretical calculation of the spectra for one or both of the possible enantiomers (e.g., the (1R,2S) vs. (1S,2R) configuration). The absolute configuration of the experimental sample is then assigned by identifying the calculated spectrum that best matches the experimental one. nih.gov

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the molecule's chromophores. acs.orgnih.gov In the case of this compound, the primary chromophore is the 4-bromophenyl group. The electronic transitions associated with this aromatic ring (typically π→π* transitions) are perturbed by the chiral centers at C1 and C2, giving rise to characteristic ECD signals, known as Cotton effects.

The determination of absolute configuration by ECD involves several key steps:

Conformational Analysis: Flexible molecules like this compound can exist in multiple low-energy conformations in solution. It is crucial to perform a thorough conformational search using computational methods (e.g., molecular mechanics or semi-empirical methods) to identify all significant conformers.

Quantum Chemical Calculations: For each identified conformer of a chosen absolute configuration (e.g., (1R,2S)), the geometry is optimized, and the excitation energies and rotational strengths are calculated using Time-Dependent Density Functional Theory (TDDFT). nih.gov

Comparison and Assignment: The simulated ECD spectrum is then compared to the experimental spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the sample. nih.gov

The table below illustrates the type of data generated from a TDDFT-ECD analysis for a hypothetical stereoisomer of this compound.

| Experimental Data | Calculated Data for (1R,2S) Isomer |

| Wavelength (λ) / nm | Δε |

| 270 | +3.5 |

| 225 | -8.2 |

| 205 | +12.0 |

This table is illustrative and does not represent actual experimental data.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov VCD provides detailed information about the stereochemistry of a molecule and is particularly powerful for molecules with conformational flexibility. nih.gov Unlike ECD, which focuses on chromophores, VCD probes the chirality of the entire molecular framework, as nearly all fundamental vibrational modes in a chiral molecule are VCD active. rsc.org

For this compound, VCD spectra would be particularly sensitive to the stretching and bending modes of the C-H, O-H, and N-H bonds at the chiral centers and their coupling with other vibrations in the molecule. The experimental VCD spectrum, typically measured in the fingerprint region (e.g., 800-2000 cm⁻¹), provides a complex and highly specific pattern for each stereoisomer. nih.govrsc.org

The process for absolute configuration determination by VCD is analogous to that of ECD:

Experimental Measurement: A high-quality VCD spectrum of the purified stereoisomer is recorded.

Computational Modeling: Following a conformational search, the vibrational frequencies and dipole and rotational strengths for each significant conformer are calculated using Density Functional Theory (DFT).

Spectral Comparison: The calculated VCD spectrum, averaged over all conformers according to their Boltzmann populations, is compared with the experimental spectrum. The absolute configuration is assigned based on the best fit. mdpi.com

The following table provides an example of the kind of data that would be obtained from a VCD analysis.

| Experimental Data | Calculated Data for (1R,2S) Isomer |

| Frequency (cm⁻¹) | ΔA x 10⁻⁴ |

| 1410 | +1.5 |

| 1275 | -0.8 |

| 1105 | +2.2 |

| 1050 | -1.9 |

This table is illustrative and does not represent actual experimental data.

Together, ECD and VCD represent powerful, non-destructive methods for the stereochemical elucidation of complex chiral molecules like this compound. Their strength lies in the direct correlation between the experimental chiroptical response and the theoretically calculated three-dimensional structure, providing a high degree of confidence in the assignment of absolute configuration. nih.govpolimi.it

Chemical Reactivity and Derivatization Pathways of 1 Amino 1 4 Bromophenyl Propan 2 Ol

Reactions Involving the Amino Group

The primary amino group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom, making it a key center for chemical reactivity.

The amino group of 1-Amino-1-(4-bromophenyl)propan-2-ol can act as a nucleophile, attacking electrophilic carbon centers and displacing a leaving group. A common example is the alkylation of the amine. In this type of reaction, the amine reacts with a halogenoalkane, where the halogen atom is substituted by the amino group. chemguide.co.uklibretexts.org For the reaction to proceed effectively, often two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen halide formed as a byproduct. youtube.com Alternatively, an external, non-nucleophilic base can be used.

The general mechanism is classified as an SN2 reaction, where the rate depends on the concentration of both the halogenoalkane and the amine nucleophile. savemyexams.com

Table 1: Examples of Nucleophilic Substitution with this compound

| Electrophile (Alkyl Halide) | Product |

| Methyl Iodide | 1-(Methylamino)-1-(4-bromophenyl)propan-2-ol |

| Ethyl Bromide | 1-(Ethylamino)-1-(4-bromophenyl)propan-2-ol |

| Benzyl (B1604629) Chloride | 1-(Benzylamino)-1-(4-bromophenyl)propan-2-ol |

The nucleophilic amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acylated derivative. The base is necessary to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct generated during the reaction.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base produces sulfonamides. The sulfonyl group is strongly electron-withdrawing, which can significantly alter the chemical properties of the resulting molecule.

These reactions are fundamental for modifying the electronic and steric properties of the parent compound.

Primary amines undergo a characteristic condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration, which is the rate-limiting step, leads to the formation of the C=N double bond. nih.gov To drive the reaction to completion, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus or a dehydrating agent. nih.govnih.gov

The general reaction is: R-CHO (Aldehyde) + H₂N-R' (Primary Amine) ⇌ R-CH=N-R' (Imine) + H₂O

Schiff bases are versatile intermediates in organic synthesis and can be involved in various biological activities. ajrconline.orgrsc.org

Table 2: Potential Imine Derivatives from this compound

| Carbonyl Compound | Catalyst | Product Name |

| Benzaldehyde | Acetic Acid | 1-(Benzylideneamino)-1-(4-bromophenyl)propan-2-ol |

| Acetone | p-Toluenesulfonic Acid | 1-((Propan-2-ylidene)amino)-1-(4-bromophenyl)propan-2-ol |

| Salicylaldehyde | None (or mild acid) | 2-(((1-(4-bromophenyl)-2-hydroxypropyl)imino)methyl)phenol |

The presence of both an amino group and a hydroxyl group in a 1,2-relationship allows for intramolecular cyclization reactions to form five-membered heterocyclic rings. A prominent example is the synthesis of 4,5-disubstituted 2-oxazolidinones. nih.gov These structures are significant in medicinal chemistry. nih.gov

The formation of the oxazolidinone ring from a β-amino alcohol like this compound requires a source for the carbonyl group. Common reagents include:

Phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole (CDI)).

Dialkyl carbonates, such as diethyl carbonate, often under basic conditions. nih.gov

Urea. organic-chemistry.org

The reaction involves the sequential or concerted reaction of both the amino and hydroxyl functionalities with the carbonyl source to close the ring. For instance, a general method involves condensing the amino acid ester with a chloroformate, followed by reduction and cyclization. google.com Such cyclization can also be a key step in creating chiral auxiliaries for asymmetric synthesis. nih.gov

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group is also a key site for derivatization, primarily acting as a nucleophile.

The hydroxyl group of this compound can be converted into an ester through reaction with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. This reaction is typically catalyzed by an acid or a base.

To achieve selective O-acylation without affecting the amino group, the reaction conditions must be carefully controlled. One common strategy is to perform the reaction under acidic conditions. In the presence of acid, the more basic amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonated form is no longer nucleophilic, thus preventing it from reacting with the acylating agent and allowing the hydroxyl group to react selectively.

Table 3: Potential Ester Derivatives from this compound

| Acylating Agent | Catalyst/Conditions | Product Name |

| Acetic Anhydride | Pyridine | 1-Amino-1-(4-bromophenyl)propan-2-yl acetate |

| Benzoyl Chloride | Acidic conditions (e.g., HCl) | 1-Amino-1-(4-bromophenyl)propan-2-yl benzoate |

| Acetyl Chloride | Acidic conditions (e.g., HCl) | 1-Amino-1-(4-bromophenyl)propan-2-yl acetate |

Etherification Reactions

The secondary alcohol of this compound can undergo etherification to form the corresponding ether derivatives. This transformation typically requires the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophilic species. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Given the presence of the primary amine, which is also nucleophilic and can be basic, N-protection is generally a prerequisite for selective O-alkylation. Protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are commonly employed to temporarily block the reactivity of the amine. Once the amine is protected, the etherification can proceed with higher selectivity. For instance, the N-protected compound can be treated with a base and an alkylating agent (e.g., methyl iodide, benzyl bromide) to yield the desired ether. Subsequent deprotection of the amine group would then yield the O-alkylated derivative of the parent compound.

Oxidation and Reduction Chemistry

The amino alcohol functionality of this compound can be subjected to both oxidation and reduction reactions, primarily centered on the secondary alcohol group.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, yielding 1-amino-1-(4-bromophenyl)propan-2-one. A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents are generally preferred to avoid over-oxidation or side reactions involving the amine or the aromatic ring. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are suitable for this purpose. A novel procedure for the mild oxidation of β-amino alcohols to α-amino aldehydes using manganese(IV) oxide has been reported, which offers high enantiopurity and avoids over-oxidation. core.ac.uk As with etherification, N-protection of the amino group is often advantageous to prevent undesired side reactions.

Reduction: The reduction of this compound would target the bromophenyl group, a reaction discussed in the following section. The amino alcohol functionality itself is already in a reduced state. However, the corresponding ketone, 1-amino-1-(4-bromophenyl)propan-2-one, can be reduced back to the alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The use of these reagents would typically result in a racemic or diastereomeric mixture of the alcohol, depending on the stereochemistry of the starting ketone. Stereoselective reductions can also be achieved using chiral reducing agents or catalysts. For example, the reduction of β-aminoketones with sodium borohydride in dry methanol (B129727) can lead to 1,3-amino alcohols with high stereoselectivity. nih.gov

Reactions of the Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional group that allows for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the synthetic utility of this compound.

Carbon-Halogen Bond Transformations

The carbon-bromine bond is readily activated by palladium catalysts, enabling cross-coupling reactions that are fundamental in modern organic synthesis. For these reactions to be successful with this compound, protection of the primary amino group is often necessary to prevent catalyst deactivation or undesired side reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is a powerful tool for forming new carbon-carbon bonds. An N-protected derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate biphenyl (B1667301) or styrenyl derivatives, respectively. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. For instance, the Suzuki-Miyaura reaction of unprotected ortho-bromoanilines has been successfully demonstrated, suggesting that under specific conditions, protection may not be required. nih.gov However, for broader substrate scope and reproducibility, N-protection is advisable.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. mdpi.com An N-protected version of this compound could react with various alkenes, such as acrylates, styrenes, or other vinyl compounds, to introduce a vinyl group at the 4-position of the phenyl ring. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene and the reaction conditions.

The following table provides illustrative examples of palladium-catalyzed cross-coupling reactions on substrates analogous to this compound.

| Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 | mdpi.com |

| Nα-Boc-L-7-bromotryptophan | Phenylboronic acid | ADHP-Pd | K₃PO₄ | Water | Nα-Boc-L-7-phenyltryptophan | >95 | semanticscholar.org |

| 2-bromoaniline | (2-(benzyloxy)ethyl)boronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 2-(2-(benzyloxy)ethyl)aniline | 85 | nih.gov |

This table presents data for analogous compounds to illustrate the potential reactivity.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of this compound, the phenyl ring is substituted with an amino group (or a protected amino group) and a hydroxypropyl group, both of which are generally considered electron-donating or weakly electron-withdrawing. The bromo group itself is deactivating. Therefore, the phenyl ring is not sufficiently electron-deficient to undergo SNAr reactions under standard conditions. Strong nucleophiles would be more likely to react at other electrophilic sites in the molecule or require harsh reaction conditions that could lead to decomposition. Consequently, nucleophilic aromatic substitution is not a readily accessible reaction pathway for this compound.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents.

The bromophenyl ring of this compound has three substituents to consider:

The bromo group: This is a deactivating but ortho, para-directing substituent.

The amino group (or protected amino group): A free amino group is strongly activating and ortho, para-directing. A protected amino group, such as an amide, is less activating but still ortho, para-directing.

The 1-hydroxypropan-2-yl group: This alkyl group is weakly activating and ortho, para-directing.

The directing effects of these groups will influence the position of any incoming electrophile. In this case, all substituents direct ortho or para. The position para to the bromo group is occupied by the amino alcohol substituent. Therefore, electrophilic attack will be directed to the positions ortho to the bromo group (positions 3 and 5 of the phenyl ring). The activating groups (amino and alkyl) will enhance the reactivity at these positions.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid catalyst). The specific conditions required for these reactions would need to be carefully chosen to be compatible with the amino and alcohol functionalities, and N-protection would likely be necessary, particularly for Friedel-Crafts reactions where the Lewis acid catalyst can complex with the amine.

Multi-functional Group Transformations

The presence of amino, hydroxyl, and bromophenyl groups within the same molecule allows for a variety of multi-functional group transformations. These reactions can be designed to proceed with high degrees of selectivity, targeting one functional group in the presence of others, or to engage multiple sites in a sequential or concerted manner.

Chemoselectivity and regioselectivity are paramount in the derivatization of this compound to avoid the formation of undesired byproducts. The inherent differences in the reactivity of the amine, alcohol, and aryl bromide moieties can be exploited to achieve selective transformations.

The primary amine is a potent nucleophile and can be selectively acylated, alkylated, or engaged in reductive amination protocols. For instance, acylation can be achieved using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base to neutralize the acid generated. The choice of solvent and reaction temperature can further fine-tune the selectivity, minimizing competing O-acylation of the secondary alcohol.

The secondary hydroxyl group can undergo oxidation to the corresponding ketone, 1-amino-1-(4-bromophenyl)propan-2-one, using a variety of oxidizing agents. Milder reagents are often preferred to prevent over-oxidation or side reactions involving the amine. Conversely, the hydroxyl group can be etherified or esterified, though this often requires prior protection of the more nucleophilic amino group to ensure selectivity.

The bromine atom on the phenyl ring is amenable to a range of palladium-catalyzed cross-coupling reactions. These transformations, such as the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the para-position of the phenyl ring. The conditions for these reactions can generally be controlled to avoid interference from the amino and hydroxyl groups.

| Reaction Type | Functional Group Targeted | Reagents and Conditions | Product Type |

| Acylation | Primary Amine | Acyl chloride, triethylamine, CH2Cl2, 0 °C to rt | N-acylated derivative |

| Sulfonylation | Primary Amine | Sulfonyl chloride, pyridine, 0 °C to rt | N-sulfonylated derivative |

| Oxidation | Secondary Alcohol | Mild oxidizing agent (e.g., PCC, DMP) | Ketone |

| Suzuki Coupling | Aryl Bromide | Arylboronic acid, Pd catalyst, base, solvent | Biaryl derivative |

| Heck Coupling | Aryl Bromide | Alkene, Pd catalyst, base, solvent | Alkenyl-substituted derivative |

The strategic positioning of the amino and hydroxyl groups in a 1,2-relationship facilitates their participation in tandem and cascade reactions, leading to the formation of heterocyclic structures. These reactions are often characterized by their efficiency, as multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.

One of the most prominent cascade reactions for 1,2-amino alcohols is the formation of oxazolidinones. This can be achieved by reacting this compound with phosgene or its equivalents, such as carbonyldiimidazole (CDI). The reaction likely proceeds through initial N-acylation followed by an intramolecular nucleophilic attack of the hydroxyl group onto the activated carbonyl, leading to cyclization and the formation of the five-membered oxazolidinone ring. The stereochemistry of the starting material is typically retained in the product.

Another potential tandem process involves an initial transformation of one functional group to trigger a subsequent reaction at another site. For example, a cross-coupling reaction on the bromophenyl group could introduce a substituent that then participates in a cyclization reaction with either the amino or hydroxyl group. While specific examples for this compound are not extensively documented in readily available literature, the structural motif is well-suited for such transformations.

| Reaction Name | Reactive Sites Involved | Reagents and Conditions | Product Heterocycle |

| Oxazolidinone Formation | Primary Amine, Secondary Alcohol | Carbonyldiimidazole (CDI), THF, rt | Oxazolidinone |

| Pictet-Spengler type reaction (hypothetical) | Primary Amine, Aryl Ring (after activation) | Aldehyde, acid catalyst | Tetrahydroisoquinoline derivative |

Advanced Spectroscopic and Structural Elucidation of 1 Amino 1 4 Bromophenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and stereochemistry of 1-Amino-1-(4-bromophenyl)propan-2-ol can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental ¹H NMR data for this compound is not widely reported in publicly available literature, a theoretical analysis of the expected proton signals can be presented based on its structure. The protons in the molecule are in distinct chemical environments and would therefore exhibit unique signals in the ¹H NMR spectrum.

The aromatic protons on the 4-bromophenyl ring are expected to appear as two doublets in the downfield region of the spectrum, typically between δ 7.0 and 7.6 ppm. The protons ortho to the bromine atom would be slightly downfield compared to the protons meta to it, due to the electron-withdrawing nature of the halogen. The methine proton attached to the carbon bearing the amino group (C1) would likely resonate as a doublet in the range of δ 3.5-4.5 ppm, with its multiplicity arising from coupling to the adjacent methine proton on C2. The methine proton on the carbon with the hydroxyl group (C2) is expected to appear as a multiplet between δ 3.8 and 4.8 ppm, coupled to both the C1 proton and the methyl protons. The methyl group protons (C3) would give rise to a doublet in the upfield region, likely between δ 0.9 and 1.3 ppm, due to coupling with the C2 proton. The protons of the amino (NH₂) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (2H, ortho to Br) | 7.3 - 7.6 | Doublet (d) |

| Aromatic (2H, meta to Br) | 7.1 - 7.4 | Doublet (d) |

| H-1 (CH-NH₂) | 3.5 - 4.5 | Doublet (d) |

| H-2 (CH-OH) | 3.8 - 4.8 | Multiplet (m) |

| H-3 (CH₃) | 0.9 - 1.3 | Doublet (d) |

| NH₂ | Variable | Broad Singlet (br s) |

Note: The predicted values are based on general principles of ¹H NMR spectroscopy and may vary from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C-Br) would appear in the range of δ 118-125 ppm. The other aromatic carbons would resonate between δ 125 and 145 ppm, with the quaternary carbon to which the propanol (B110389) chain is attached appearing as the most downfield of the aromatic signals. The carbon atom bonded to the amino group (C1) would be expected in the δ 50-65 ppm region, while the carbon bearing the hydroxyl group (C2) would be found further downfield, typically between δ 65 and 75 ppm. The methyl carbon (C3) would be the most upfield signal, expected to appear in the range of δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br (Aromatic) | 118 - 125 |

| Aromatic CH | 125 - 135 |

| Quaternary Aromatic C | 140 - 145 |

| C-1 (CH-NH₂) | 50 - 65 |

| C-2 (CH-OH) | 65 - 75 |

Note: The predicted values are based on general principles of ¹³C NMR spectroscopy and may vary from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in the definitive structural assignment of complex organic molecules.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the aromatic protons on adjacent carbons, between the H-1 and H-2 protons, and between the H-2 and H-3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for confirming the connectivity of the 4-bromophenyl group to the propanol chain and for assigning the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful in determining the relative stereochemistry of the two chiral centers at C1 and C2.

Detailed experimental 2D NMR data for this compound are not available in the reviewed literature.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including infrared and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

The presence of the hydroxyl (OH) and amino (NH₂) groups would result in broad absorption bands in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. The O-H stretching vibration usually appears as a broad band, while the N-H stretching of the primary amine may show two distinct peaks in this region. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed between 2850 and 3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol would likely appear as a strong band between 1000 and 1260 cm⁻¹. The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ range. Finally, the C-Br stretching vibration would be observed in the fingerprint region, usually between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (Two peaks) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

| C-N (Amine) | Stretching | 1020 - 1250 |

Note: The predicted values are based on general principles of IR spectroscopy and may vary from experimental data.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring would be expected to give a strong signal. The C-Br bond should also be Raman active. However, no experimental Raman spectroscopic data for this compound could be located in the public domain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of peaks corresponding to the masses of the charged fragments.

For this compound, the molecular ion peak would be expected at m/z 229 and 231, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Due to the high energy of EI, this molecular ion may be of low abundance or absent altogether. docbrown.info The fragmentation pattern is dominated by cleavages at the weakest bonds and the formation of stable carbocations.

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino-bromophenyl group is highly probable. This would lead to the formation of a stable benzylic iminium ion.

Benzylic Cleavage: The bond between the aromatic ring and the propanolamine (B44665) side chain can cleave, yielding a bromophenyl cation at m/z 155/157.

Loss of Water: Dehydration from the molecular ion can occur, though it may be less prominent than other fragmentation pathways.

A table of plausible fragments for this compound in EI-MS is presented below.

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragment Structure |

| 229/231 | Molecular Ion [M]⁺ | [C₉H₁₂BrNO]⁺ |

| 184/186 | [M - CH₃CHO]⁺ | [C₇H₇BrN]⁺ |

| 155/157 | Bromophenyl cation | [C₆H₄Br]⁺ |

| 74 | Propan-2-ol-1-amine fragment | [C₃H₈NO]⁺ |

This table is based on established fragmentation principles of similar compounds. docbrown.infonist.gov

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase. nih.gov It is particularly well-suited for polar, thermally labile molecules like amino alcohols. ESI-MS typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., with sodium, [M+Na]⁺) with minimal fragmentation. nih.govresearchgate.net This makes it an excellent method for accurately determining the molecular weight of the analyte. nih.gov

For this compound (Molecular Formula: C₉H₁₂BrNO), the ESI-MS spectrum in positive ion mode would be expected to show a prominent signal for the protonated molecule. Given the isotopic pattern of bromine, this would appear as a pair of peaks of nearly equal intensity at m/z 230 and 232.

Predicted adducts and their corresponding mass-to-charge ratios are listed below. uni.lu

| Adduct | Formula | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [M+H]⁺ | [C₉H₁₃BrNO]⁺ | 230.01750 | 232.01545 |

| [M+Na]⁺ | [C₉H₁₂BrNNaO]⁺ | 251.99944 | 253.99739 |

| [M+K]⁺ | [C₉H₁₂BrKNO]⁺ | 267.97338 | 269.97133 |

Data sourced from predicted values for the closely related isomer 2-amino-1-(4-bromophenyl)propan-1-ol. uni.lu

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. researchgate.net By comparing the measured exact mass to the theoretical mass calculated from the most abundant isotopes of the constituent elements, the chemical formula can be confirmed. researchgate.net

For this compound, HRMS would be used to confirm the elemental composition of C₉H₁₂BrNO. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| [C₉H₁₃⁷⁹BrNO]⁺ | ¹²C₉ ¹H₁₃ ⁷⁹Br ¹⁴N ¹⁶O | 230.01750 |

| [C₉H₁₃⁸¹BrNO]⁺ | ¹²C₉ ¹H₁₃ ⁸¹Br ¹⁴N ¹⁶O | 232.01545 |

The experimental determination of the mass of the [M+H]⁺ ion at approximately 230.0175 Da would provide strong evidence for the elemental formula C₉H₁₂BrNO, helping to distinguish it from other compounds with the same nominal mass.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions. The absorption is caused by electronic transitions, primarily π→π* and n→π* transitions in molecules with chromophores (light-absorbing groups).

The primary chromophore in this compound is the 4-bromophenyl group. Substituted benzene (B151609) rings typically exhibit one or more strong absorption bands in the UV region corresponding to π→π* transitions. The presence of the bromine atom and the amino alcohol side chain as substituents on the benzene ring will influence the exact position (λmax) and intensity of these absorptions.

Based on similar aromatic compounds, the UV spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) is expected to display characteristic absorption bands. researchgate.netresearchgate.net

| Expected Transition | Approximate λmax Range (nm) | Chromophore |

| π→π* (E2-band) | 200 - 230 | Benzene Ring |

| π→π* (B-band) | 250 - 280 | Benzene Ring |

The exact λmax and molar absorptivity values are dependent on the solvent used and the specific electronic effects of the substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When a single crystal of a compound is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed model of the electron density, and thus the atomic positions, can be constructed.

An X-ray crystallographic analysis of this compound would provide unambiguous information about its solid-state structure, including:

Bond lengths: The precise distances between all bonded atoms.

Bond angles: The angles formed by any three connected atoms.

Torsion angles: The dihedral angles that define the conformation of the molecule, such as the orientation of the amino and hydroxyl groups relative to the phenyl ring.

Stereochemistry: The absolute configuration of the chiral centers, if a single enantiomer is crystallized.

Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

While a specific crystal structure for this compound is not publicly available in the search results, analysis of similar bromophenyl-containing compounds reveals the type of data obtained. For instance, a study on a different bromophenyl derivative identified its crystal system as monoclinic with a specific space group (e.g., P21/n) and provided precise unit cell dimensions (a, b, c, β). cardiff.ac.uk A similar analysis for the title compound would definitively establish its molecular geometry and packing in the solid state.

Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available single-crystal X-ray diffraction data for the compound this compound was found. Consequently, the detailed analysis of its crystal structure, including crystallographic data refinement and interpretation as outlined in the requested sections 5.5.1 and 5.5.2, cannot be provided at this time.

The elucidation of the three-dimensional atomic arrangement of a chemical compound through single-crystal X-ray diffraction is a fundamental technique in chemistry. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While information on related compounds containing a bromophenyl moiety has been reported, a specific crystallographic study for this compound appears to be absent from the current body of scientific literature. The generation of the requested detailed research findings and data tables is therefore not possible.

Further research, involving the synthesis of a single crystal of this compound and subsequent X-ray diffraction analysis, would be required to obtain the data necessary to fulfill the requested article structure.

Computational Chemistry and Theoretical Characterization of 1 Amino 1 4 Bromophenyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and properties of molecules. For 1-Amino-1-(4-bromophenyl)propan-2-ol, these methods allow for a detailed characterization that complements and guides experimental work.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of properties, from molecular geometries to spectroscopic characteristics. For analogous but distinct molecules like 2-Amino-1-phenyl-1-propanol, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to accurately predict structural and spectroscopic properties. fluorochem.co.uknih.gov Similar approaches are applied to understand the characteristics of this compound.

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization. Using DFT, the forces on each atom are calculated and systematically minimized until the lowest energy conformation is found.

For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles that define its shape. The optimization process accounts for the complex interplay of attractive and repulsive forces between atoms, including the steric hindrance introduced by the bulky bromophenyl group and the flexible propanolamine (B44665) side chain. scilit.comresearchgate.net The resulting optimized structure is a critical input for all further computational analyses.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, as specific published DFT data for this exact molecule is not available. The parameters are based on general principles and data from similar structures.

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C-Br Bond Length | ~1.91 Å |

| C-N Bond Length | ~1.47 Å |

| C-O Bond Length | ~1.43 Å |

| C-C-N Bond Angle | ~110° |

| C-C-O Bond Angle | ~109.5° |

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies at which the molecule's bonds will stretch, bend, and twist. These theoretical frequencies are directly related to the peaks observed in experimental infrared (IR) and Raman spectra.

By calculating the vibrational modes, each peak in a theoretical spectrum can be assigned to a specific motion of the atoms. For example, characteristic frequencies would be predicted for the N-H stretching of the amino group, the O-H stretching of the hydroxyl group, C-H stretching in the phenyl ring and alkyl chain, and the C-Br stretching vibration. This allows for a detailed interpretation of experimental spectra and serves as a confirmation of the molecule's structure. In studies of similar molecules, such as 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, DFT has been successfully used to assign vibrational spectra with high accuracy. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and reactivity of a molecule. It visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the MEP map would be expected to show:

Negative potential (red/yellow): Concentrated around the electronegative oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively. These regions are susceptible to electrophilic attack.

Positive potential (blue): Located around the hydrogen atoms of the amino (NH2) and hydroxyl (OH) groups, indicating their potential to act as hydrogen bond donors.

Relatively neutral to slightly negative potential (green): Spread across the carbon framework and the bromophenyl ring.

The MEP provides insights into intermolecular interactions, such as hydrogen bonding, and helps predict how the molecule might interact with biological targets like proteins or receptors. mdpi.com

To quantify the distribution of electronic charge among the atoms in the molecule, methods like Mulliken population analysis or Natural Population Analysis (NPA) are employed. These analyses assign a partial charge to each atom based on the DFT calculations.

Ab Initio Methods for Electronic Structure

While DFT is a powerful and widely used method, ab initio ("from the beginning") methods represent another class of quantum chemical calculations. These methods are based solely on the principles of quantum mechanics without relying on experimental data for parameterization.

Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy. While computationally more demanding than DFT, they can be used to obtain highly accurate electronic energies and properties, often serving as a benchmark for DFT results. For instance, the first-order hyperpolarizability (a measure of non-linear optical properties) of related bromophenyl compounds has been calculated using the HF method. nih.gov Applying these higher-level theories to this compound could provide a more refined understanding of its electronic structure and reactivity, further validating the insights gained from DFT studies.

Conformational Analysis and Molecular Dynamics

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For a flexible molecule like "this compound," with multiple rotatable bonds, numerous conformations are possible. Computational methods are indispensable for identifying the most stable of these structures.

Identification of Stable Conformers

The stable conformers of "this compound" are determined by the rotational positions around the C-C and C-N bonds of the propanolamine backbone. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. Computational studies on analogous chiral amino alcohols, often employing DFT methods with a suitable basis set (e.g., B3LYP/6-31G*), can predict the geometries and relative stabilities of these conformers.